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Abstract

FPL 14294, a cholecystokinin octapeptide (CCK-8) analog, demonstrates a compelling
pharmacological profile characterized by enhanced metabolic stability and potent anorectic
activity. This technical guide provides a comprehensive overview of the available preclinical
data on FPL 14294, with a focus on its receptor binding, in vitro and in vivo activity, and the
putative signaling pathways involved. The information is intended to serve as a foundational
resource for researchers and professionals in drug development exploring the therapeutic
potential of CCK receptor agonists.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal
system and the central nervous system, playing a significant role in satiety and the regulation
of food intake. The therapeutic application of its most active fragment, CCK-8, is hampered by
a short biological half-life and poor bioavailability. FPL 14294, with the chemical structure [4-
(sulfoxy)-phenylacetyl(MePhe6)CCK-6], was developed as a CCK-8 analog with improved
metabolic stability to overcome these limitations. This document details the pharmacological
characteristics of FPL 14294 based on available scientific literature.

Receptor Binding Profile
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FPL 14294 is an agonist at both cholecystokinin receptor subtypes, CCK-A and CCK-B. While
specific quantitative binding affinity data such as Ki or IC50 values for FPL 14294 are not
readily available in the public domain, studies have described its affinity as being comparable
to that of the endogenous ligand, CCK-8, suggesting it is a non-selective agonist.[1]

Table 1: Receptor Binding Affinity of FPL 14294

. Affinity
Receptor Ligand oo Reference
(Qualitative)

CCK-A FPL 14294 Comparable to CCK-8  [1]

CCK-B FPL 14294 Comparable to CCK-8  [1]

In Vitro and In Vivo Pharmacology

The pharmacological activity of FPL 14294 has been evaluated in both in vitro and in vivo
models, demonstrating its potency as a CCK receptor agonist.

In Vitro Activity: Gallbladder Contraction

In isolated guinea pig gallbladder preparations, FPL 14294 demonstrated a potency in inducing
muscle contraction that was comparable to that of CCK-8.[1] This indicates that the structural
modifications in FPL 14294 do not compromise its ability to elicit a physiological response at
the CCK-A receptor, which mediates gallbladder contractility.

Table 2: In Vitro Potency of FPL 14294

Potenc
Assay Agonist . i . Reference
(Qualitative)

Isolated Gallbladder

) FPL 14294 Comparable to CCK-8  [1]
Contraction

In Vivo Activity: Anorectic Effects

FPL 14294 exhibits potent anorectic (appetite-suppressing) activity in rats. Notably, it is
significantly more potent than CCK-8 in this regard. The anorectic effects of FPL 14294 are
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mediated through the CCK-A receptor, as they are inhibited by pretreatment with a selective
CCK-A antagonist (MK-329) but not by a CCK-B antagonist (L365,260).

A key feature of FPL 14294 is its efficacy upon intranasal administration, a route where CCK-8
is largely inactive. This suggests enhanced bioavailability and/or stability of FPL 14294.

Table 3: In Vivo Anorectic Activity of FPL 14294 in 21-hour Fasted Rats

Route of o Potency vs.
Compound L . Activity Reference
Administration CCK-8
) Inhibition of 3-
FPL 14294 Intraperitoneal >200x

hour feeding

Anorectic at 5
FPL 14294 Intranasal -

Ha’kg

Inactive at doses
CCK-8 Intranasal -
up to 500 pg/kg

Experimental Protocols

The following sections describe generalized experimental protocols that are representative of
the methods used to characterize the pharmacological profile of FPL 14294.

In Vitro Gallbladder Contraction Assay

This assay assesses the ability of a compound to induce contraction of gallbladder smooth
muscle, a physiological response mediated by CCK-A receptors.

» Tissue Preparation: Gallbladders are excised from euthanized guinea pigs and placed in a
Krebs-Ringer bicarbonate solution. The gallbladder is opened, and the mucosal layer is
removed. Longitudinal muscle strips of a standardized size are prepared.

o Apparatus Setup: The muscle strips are mounted in organ baths containing Krebs-Ringer
solution, maintained at 37°C, and continuously aerated with 95% Oz and 5% CO2. One end
of the strip is fixed, and the other is connected to an isometric force transducer to record
changes in muscle tension.
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o Experimental Procedure: The muscle strips are allowed to equilibrate under a resting
tension. Cumulative concentration-response curves are generated by the stepwise addition
of the agonist (e.g., FPL 14294 or CCK-8) to the organ bath. The contractile response is
recorded after each addition until a maximal response is achieved.

o Data Analysis: The contractile responses are expressed as a percentage of the maximal
contraction induced by a reference agonist. Potency is typically determined by calculating
the ECso value (the concentration of the agonist that produces 50% of the maximal
response).

In Vivo Anorectic Activity Study in Rats

This protocol is designed to evaluate the appetite-suppressing effects of a test compound
following intranasal administration in fasted rats.

o Animal Preparation: Male Sprague-Dawley rats are individually housed and acclimated to the
experimental conditions. Prior to the study, rats are fasted for 21 hours with free access to
water.

o Drug Administration: A specific volume of the test compound (e.g., FPL 14294) or vehicle is
administered intranasally to the rats using a micropipette. The rat is gently restrained during
the procedure.

o Feeding Measurement: Immediately after drug administration, the rats are presented with a
pre-weighed amount of standard laboratory chow. Food intake is measured at specific time
points (e.g., 3 hours) by weighing the remaining food.

o Data Analysis: The amount of food consumed by the drug-treated group is compared to the
vehicle-treated control group. The results are typically expressed as the mean food intake (in
grams) £ SEM. Statistical analysis is performed to determine the significance of any
observed reduction in food intake.

Signaling Pathways

While specific signal transduction studies for FPL 14294 have not been detailed in the available
literature, as a CCK receptor agonist, it is presumed to activate the well-established signaling
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pathways associated with these G-protein coupled receptors. The anorectic effects of FPL
14294 are mediated by the CCK-A receptor, which primarily couples to Gg/tt.

Intracellular

Click to download full resolution via product page

Caption: Putative signaling pathway of FPL 14294 via the CCK-A receptor.

Clinical Development

A thorough search of publicly available clinical trial registries and scientific literature did not
yield any information on clinical trials involving FPL 14294. Its development status is currently
unknown.

Conclusion

FPL 14294 is a potent, non-selective CCK receptor agonist with significantly enhanced
metabolic stability and in vivo anorectic potency compared to CCK-8. Its efficacy via intranasal
administration makes it a particularly interesting candidate for further investigation. While the
available data provides a strong foundation for its pharmacological profile, further studies are
required to elucidate its precise receptor binding affinities and to fully characterize its
downstream signaling pathways. The lack of publicly available clinical trial data suggests that
its therapeutic development may not have progressed to the clinical stage. Nevertheless, FPL
14294 remains a valuable tool for preclinical research into the role of the CCK system in
appetite regulation and other physiological processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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